Disodium maleate is the fully neutralized sodium salt of cis-butenedioic acid, utilized industrially as a buffering agent, cross-linking precursor, and bidentate chelator. Unlike its free acid counterpart, it presents as a stable crystalline powder that yields mildly alkaline aqueous solutions, typically exhibiting a pH of 7.0 to 9.0 at a 50 g/L concentration . Its primary procurement value lies in its high aqueous solubility, pre-deprotonated state, and strict cis-stereochemistry, which collectively streamline aqueous processing, eliminate exothermic neutralization steps, and enable specific metal-coordination geometries that are structurally impossible to achieve with trans-isomers [1].
Substituting disodium maleate with maleic acid, maleic anhydride, or disodium fumarate introduces severe process incompatibilities. Using the free acid or anhydride requires in-situ neutralization, which is highly exothermic and complicates pH control in sensitive biological or polymeric formulations [1]. Conversely, substituting with the trans-isomer (disodium fumarate) drastically reduces aqueous solubility to approximately 228 g/L and completely abolishes the molecule's ability to form mononuclear bidentate chelates due to the steric opposition of the carboxylate groups. These differences dictate that generic substitution will predictably lead to reactor clogging, precipitation, altered reaction kinetics, or structural failure in coordination complexes.
Disodium maleate exhibits near-complete aqueous solubility, exhibiting higher capacity than its trans-isomer, disodium fumarate. While disodium fumarate is capped at an aqueous solubility of approximately 228 g/L at 25 °C, disodium maleate remains highly soluble and miscible at much higher concentrations . In continuous flow or high-conversion reactor systems, the use of the highly soluble maleate salt prevents the precipitation and subsequent reactor clogging that is characteristic of less soluble dicarboxylates[1].
| Evidence Dimension | Aqueous solubility limit at 25 °C |
| Target Compound Data | Highly soluble/miscible (>400 g/L) |
| Comparator Or Baseline | Disodium fumarate (~228 g/L) |
| Quantified Difference | >1.5x higher solubility limit for the maleate isomer |
| Conditions | Aqueous solution at 25 °C |
High solubility is critical for maximizing throughput in aqueous formulations and avoiding costly downtime due to precipitation in flow reactors.
Formulating with maleic acid or maleic anhydride requires the addition of a strong base, triggering a highly exothermic neutralization reaction. Disodium maleate is fully pre-neutralized, yielding a stable, mildly alkaline solution (pH 7.0–9.0 at 50 g/L) upon dissolution . This eliminates the need for active cooling infrastructure and prevents localized pH spikes that can degrade sensitive active pharmaceutical ingredients or prematurely trigger cross-linking in polymer resins [1].
| Evidence Dimension | Heat of neutralization and pH stability |
| Target Compound Data | Pre-neutralized (pH 7.0-9.0 at 50 g/L), zero neutralization exotherm |
| Comparator Or Baseline | Maleic acid / Maleic anhydride (highly acidic, requires exothermic neutralization) |
| Quantified Difference | Elimination of neutralization heat load and base-addition steps |
| Conditions | Aqueous dissolution and formulation |
Procuring the pre-neutralized salt simplifies manufacturing workflows, reduces cooling costs, and improves batch-to-batch reproducibility in pH-sensitive applications.
Maleic acid is prone to thermal dehydration, converting to the volatile and reactive maleic anhydride at temperatures near its melting point (approx. 135 °C). In contrast, disodium maleate demonstrates enhanced thermal stability, with decomposition temperatures exceeding 280 °C (and reported up to 380 °C in specific matrices) without undergoing dehydration to the anhydride [1]. This robust thermal profile makes the disodium salt more reliable for high-temperature melt processing, spray drying, or extrusion[2].
| Evidence Dimension | Onset of thermal decomposition/dehydration |
| Target Compound Data | >280 °C (stable, no anhydride formation) |
| Comparator Or Baseline | Maleic acid (~135 °C, dehydrates to maleic anhydride) |
| Quantified Difference | >145 °C increase in thermal processing window |
| Conditions | Solid-state heating / melt processing |
Allows for aggressive thermal processing without the risk of generating toxic, corrosive maleic anhydride fumes.
The cis-configuration of disodium maleate provides two adjacent carboxylate groups capable of forming stable, mononuclear bidentate chelates with transition metals. This structural feature is actively exploited in the synthesis of engineered nanocapsules and metal-organic frameworks [1]. The trans-isomer, disodium fumarate, cannot form these discrete bidentate structures due to the 180-degree opposition of its binding sites, forcing it to act as a bridging ligand instead [2].
| Evidence Dimension | Coordination geometry |
| Target Compound Data | Mononuclear bidentate chelation (cis-geometry) |
| Comparator Or Baseline | Disodium fumarate (bridging coordination only, trans-geometry) |
| Quantified Difference | Fundamental shift from discrete chelation to polymeric bridging |
| Conditions | Transition metal coordination in aqueous/hydrothermal synthesis |
Procuring the maleate isomer is an absolute requirement when synthesizing discrete metal chelates, targeted nanocarriers, or specific homogeneous catalysts.
Because of its higher aqueous solubility compared to disodium fumarate, disodium maleate is the preferred dicarboxylate for high-throughput flow reactors and concentrated liquid formulations, preventing precipitation and equipment clogging [1].
By utilizing the pre-neutralized disodium maleate rather than maleic anhydride or maleic acid, manufacturers can incorporate the cis-double bond into polymers and resins without managing dangerous neutralization exotherms or localized pH drops that could ruin the batch .
The specific bidentate chelating ability of the cis-dicarboxylate makes disodium maleate an essential precursor for synthesizing discrete transition metal complexes, such as manganese-engineered nanocapsules for advanced imaging, which cannot be formed using the trans-fumarate isomer [2].
Due to its high thermal stability (>280 °C) and resistance to dehydration, disodium maleate can be safely used in hot-melt extrusion or spray-drying processes where maleic acid would dangerously degrade into volatile maleic anhydride [3].
Irritant